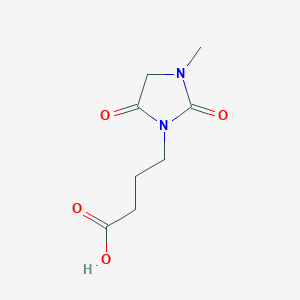

4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid

Description

4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid is a lactam derivative characterized by a five-membered imidazolidinone ring substituted with a methyl group at the C3 position and a butanoic acid side chain. The 2,5-dioxo groups in the imidazolidinone core confer significant electronic delocalization, enhancing its acidity and reactivity compared to non-cyclic carboxylic acids . This compound’s structural features, including the rigid lactam ring and flexible C4 carboxylic acid chain, make it a versatile intermediate in organic synthesis, particularly in acylation and condensation reactions. Its applications span pharmaceutical development, polymer chemistry, and materials science, where its balance of hydrophilicity and lipophilicity is advantageous.

Properties

IUPAC Name |

4-(3-methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-9-5-6(11)10(8(9)14)4-2-3-7(12)13/h2-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKKZPQUYUHBNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid typically involves the reaction of 3-methyl-2,5-dioxoimidazolidin-1-yl derivatives with butanoic acid or its derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Substitution: Halides, nucleophiles; reactions are conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in various applications .

Scientific Research Applications

Therapeutic Potential in Autoimmune Disorders

Recent studies have highlighted the compound's potential as an inhibitor of specific proteins involved in autoimmune disorders. In particular, it has shown promise as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. Molecular docking simulations indicated that 4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid exhibits higher binding affinity than some reference drugs, suggesting its viability as a therapeutic candidate for treating COVID-19 and other autoimmune conditions like rheumatoid arthritis and type 1 diabetes .

Drug Design and Development

The compound has been evaluated for its pharmacokinetic properties through ADME (Absorption, Distribution, Metabolism, and Excretion) studies. These assessments are critical in drug development as they provide insights into the compound's bioavailability and safety profile. The findings indicated favorable characteristics that support further development as a pharmaceutical agent .

Case Study 1: Inhibition of SARS-CoV-2 Mpro

A comprehensive study utilized molecular dynamics simulations to evaluate the stability and interaction patterns of this compound with SARS-CoV-2 Mpro. The results showed that the compound maintained a stable trajectory within the protein's active site, suggesting effective inhibition mechanisms that could be leveraged in therapeutic applications against COVID-19 .

Case Study 2: Autoimmune Disorder Treatment

In another research setting, the compound was tested for its effects on various autoimmune disorder receptors. The results indicated that it could serve as a potential new drug candidate due to its ability to inhibit specific targets associated with autoimmune responses. The study ranked compounds based on their docking scores, with this compound performing favorably compared to existing treatments .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of 4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity . Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

- Core Structure : Shares the same 3-methyl-2,5-dioxoimidazolidin ring as the target compound.

- Side Chain: Acetic acid (C2) instead of butanoic acid (C4).

- Impact : The shorter chain reduces lipophilicity and increases water solubility. The proximity of the carboxylic acid to the lactam ring amplifies electronic delocalization, resulting in higher acidity and reactivity in acylation reactions .

4-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1-yl)butanoic acid

- Core Structure : Fused bicyclic imidazo[4,5-d]imidazol system with two dioxo groups.

- Side Chain: Butanoic acid (C4), identical to the target compound.

- Impact: The fused rings increase structural rigidity and hydrophobicity, reducing aqueous solubility.

Data Tables

Table 1. Structural Comparison

| Compound Name | Heterocyclic Core | Carboxylic Acid Chain | Key Features |

|---|---|---|---|

| 4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid | 3-Methyl-2,5-dioxoimidazolidin | Butanoic acid (C4) | Methyl group enhances steric effects. |

| (3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | 3-Methyl-2,5-dioxoimidazolidin | Acetic acid (C2) | Higher acidity and reactivity. |

| 4-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1-yl)butanoic acid | Fused imidazo[4,5-d]imidazol | Butanoic acid (C4) | Bicyclic core reduces solubility. |

Table 2. Functional Properties

| Compound Name | Solubility (Water) | Relative Acidity | Thermal Stability |

|---|---|---|---|

| Target Compound | Moderate | High | Moderate |

| Acetic Acid Analog | High | Very High | Low |

| Fused Ring Compound | Low | Moderate | High |

Biological Activity

4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid is a compound of interest due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H12N4O4

- Molecular Weight : 232.21 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which are critical for bacterial survival and proliferation.

2. Anticancer Properties

Studies have shown that this compound can inhibit the growth of cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 20 |

The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

3. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

The biological activity of this compound is mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways essential for pathogen survival.

- Cell Membrane Disruption : It disrupts the integrity of microbial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and promoting mitochondrial dysfunction.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound could serve as a potential alternative to conventional antibiotics, particularly in treating resistant infections.

Case Study 2: Cancer Treatment Potential

In a preclinical model using A549 lung cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent inhibition of cell proliferation. Further analysis revealed that the compound significantly increased apoptosis markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid, and how can reaction conditions be controlled to enhance yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of imidazolidinone derivatives with butanoic acid precursors. Key parameters include temperature (e.g., reflux in acetic acid for 3–5 hours), pH control during hydrolysis, and purification via chromatography or recrystallization (e.g., DMF/acetic acid mixtures). Monitoring intermediates with TLC or HPLC ensures reaction progression .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying hydrogen and carbon environments, particularly the imidazolidinone ring and butanoic acid chain. X-ray crystallography provides definitive proof of stereochemistry and crystal packing, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy aids in identifying carbonyl (C=O) and carboxylic acid (COOH) functional groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s geometry and electronic properties, while molecular docking (e.g., AutoDock Vina) simulates binding affinities to targets like viral proteases or cancer-related enzymes. Pharmacophore modeling identifies critical interaction sites, such as hydrogen bonding with the dioxoimidazolidin ring .

Q. What strategies can resolve contradictions in reported biological activity data across different studies?

- Methodological Answer : Cross-validate assays under standardized conditions (e.g., cell line specificity, incubation time). Use orthogonal methods: Compare cytotoxicity (MTT assay) with anti-inflammatory activity (COX-2 inhibition). Analyze structural analogs (e.g., Hoechst 33258 derivatives) to isolate activity-contributing moieties .

Q. How does the compound’s stability under varying pH, temperature, or solvent conditions influence experimental outcomes?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Assess degradation products via LC-MS. Buffered solutions (pH 4–8) and inert atmospheres (N₂) mitigate hydrolysis of the dioxoimidazolidin ring .

Q. What in vitro and in vivo models are suitable for evaluating its pharmacological potential, such as antiviral or antitumor activity?

- Methodological Answer : For antiviral studies, use plaque reduction assays (e.g., influenza A/H1N1) or viral protease inhibition. In oncology, employ xenograft models (e.g., murine melanoma) with dose-response profiling. Pair these with pharmacokinetic studies (e.g., Caco-2 permeability) to assess bioavailability .

Methodological Design Questions

Q. How can factorial design optimize reaction conditions during synthesis?

- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (25–80°C), catalyst concentration (0.1–1.0 mol%), and solvent polarity (DMF vs. ethanol). Response surface methodology (RSM) identifies interactions between factors, maximizing yield while minimizing byproducts .

Q. What comparative analysis frameworks validate the compound’s mechanisms against structurally similar molecules?

- Methodological Answer : Use scaffold-hopping analysis to compare bioactivity with analogs (e.g., 3-(1H-benzo[d]imidazol-2-yl)butanoic acid derivatives). Principal Component Analysis (PCA) clusters compounds based on physicochemical properties (logP, polar surface area) to correlate structure-activity relationships .

Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.